N-(tert-butyl)-N-(2-furylmethyl)amine
Overview
Description
N-(tert-butyl)-N-(2-furylmethyl)amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Mechanism of Action
Target of Action
Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may interact with a variety of biological targets.
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a potential cognitive enhancer with monoamine oxidase (MAO) inhibitor properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might interact with its targets in a similar manner, potentially enhancing monoaminergic transmission and exhibiting neuroprotective properties.
Biochemical Pathways
For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas . Furthermore, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been shown to affect basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats .
Pharmacokinetics
F2mpa, a related compound, has been described as having moderate to good admet properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might have similar pharmacokinetic properties.
Result of Action
Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may have significant molecular and cellular effects.
Action Environment
It has been noted that the use of ethyl acetate as a solvent inhibited the formation of a tertiary amine by-product, suggesting that solvent choice can influence the reaction outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N-(2-furylmethyl)amine typically involves the reaction of tert-butylamine with 2-furylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Anhydrous ethanol or another suitable solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Substitution: Halogens (e.g., bromine) or other electrophiles in the presence of a Lewis acid catalyst
Major Products
Oxidation: this compound N-oxide
Reduction: this compound reduced to secondary or primary amines
Substitution: Halogenated derivatives of the furan ring
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-N-(2-thienylmethyl)amine
- N-(tert-butyl)-N-(2-pyridylmethyl)amine
- N-(tert-butyl)-N-(2-phenylmethyl)amine
Uniqueness
N-(tert-butyl)-N-(2-furylmethyl)amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNBNJINCKLJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406014 | |
Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115881-56-6 | |
Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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